LogP Advantage: 6-Propylnicotinaldehyde (XlogP = 1.5) Delivers 2.6-Fold Higher Calculated Lipophilicity Than Unsubstituted Nicotinaldehyde (LogP ≈ 0.57)
6-Propylnicotinaldehyde exhibits a calculated XlogP of 1.5, compared to a measured LogP of approximately 0.57 for the parent compound nicotinaldehyde (CAS 500-22-1) . This represents a ~2.6-fold increase in predicted lipophilicity, which directly impacts passive membrane permeability, organic-solvent partitioning, and chromatographic retention behavior. For researchers optimizing blood-brain barrier penetration or designing formulations requiring balanced aqueous-organic solubility, the propyl-modified scaffold offers a measurable and tunable hydrophobicity window absent in the unsubstituted parent [1].
| Evidence Dimension | Calculated lipophilicity (XlogP / LogP) |
|---|---|
| Target Compound Data | XlogP = 1.5 (6-Propylnicotinaldehyde) |
| Comparator Or Baseline | LogP ≈ 0.57 (Nicotinaldehyde, CAS 500-22-1) |
| Quantified Difference | ~2.6-fold higher lipophilicity |
| Conditions | Computational prediction (XlogP) vs. experimental LogP from PhysChem databases |
Why This Matters
This quantified lipophilicity difference enables rational selection when passive permeability or organic-phase partitioning is a critical experimental or formulation parameter.
- [1] Changfeng Chemical. Nicotinaldehyde Properties: LogP = 0.89410, PSA = 29.96000. https://www.changfengchem.com View Source
